molecular formula C24H27N3O4 B11410124 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Katalognummer: B11410124
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: XXFVIPOMNFABJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a potent and selective chemical probe for the investigation of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) signaling pathways. This compound exhibits high inhibitory activity against DYRK1A , a kinase implicated in central nervous system development and function. Its primary research value lies in modeling and interrogating the molecular mechanisms underlying neurodegenerative disorders, particularly Alzheimer's disease and Down syndrome, where DYRK1A dysregulation is a key pathological feature. The mechanism of action involves the ATP-competitive inhibition of DYRK1A, which subsequently modulates the phosphorylation of critical downstream substrates like tau protein and amyloid precursor protein (APP), processes directly linked to neurofibrillary tangle formation and amyloid-beta pathology. The specific substitution pattern on the dihydropyrrolopyrazole-one core, including the 2-hydroxyphenyl and 4-propoxyphenyl groups, is engineered to confer both high potency and favorable blood-brain barrier permeability , making it an essential tool for in vitro and in vivo studies aimed at understanding and targeting kinase-driven mechanisms in neurological diseases.

Eigenschaften

Molekularformel

C24H27N3O4

Molekulargewicht

421.5 g/mol

IUPAC-Name

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-3-14-31-17-11-9-16(10-12-17)23-20-21(18-7-4-5-8-19(18)28)25-26-22(20)24(29)27(23)13-6-15-30-2/h4-5,7-12,23,28H,3,6,13-15H2,1-2H3,(H,25,26)

InChI-Schlüssel

XXFVIPOMNFABJH-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 4-propoxyphenylaldehyde (2 ), and 3-methoxypropylamine (3 ) proceeds through a stepwise mechanism:

  • Adduct Formation : The aldehyde and amine react to form an imine intermediate, which subsequently undergoes nucleophilic attack by the dioxobutanoate.

  • Cyclization : Intramolecular dehydration yields the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core (4 ).

Key optimization parameters include:

  • Solvent : Ethanol with 10% acetic acid achieves optimal yields (74%) compared to methanol (36%) or THF (17%).

  • Temperature : Reactions at 80°C for 20 hours ensure complete cyclization.

Table 1: Solvent Optimization for Precursor Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Methanol401.536
Ethanol + AcOH802074
THF40217

Hydrazine-Mediated Ring-Opening and Rearrangement

The chromeno[2,3-c]pyrrole intermediate (4 ) undergoes recyclization with hydrazine hydrate to form the pyrrolo[3,4-c]pyrazol-6-one scaffold. This step introduces the pyrazole ring critical to the target compound’s structure.

Reaction Conditions and Yield Enhancement

Optimal conditions for this transformation involve:

  • Molar Ratio : 1:5 ratio of 4 to hydrazine hydrate in dioxane.

  • Temperature : Prolonged heating at 80°C for 20 hours increases yields to 78%.

Notably, higher hydrazine concentrations (>5 eq.) lead to side reactions, while temperatures below 80°C result in incomplete conversions.

Table 2: Hydrazine Reaction Optimization

Molar RatioSolventTemperature (°C)Time (h)Yield (%)
1:3EtOH80630
1:5Dioxane802078
1:7Dioxane40438

Functional Group Modifications

Etherification of the Propyl Side Chain

The 3-methoxypropyl group is introduced via nucleophilic substitution during the multicomponent cyclization step. Using 3-methoxypropylamine ensures regioselective incorporation without requiring post-synthetic modifications.

Phenolic Hydroxyl Protection

Transient protection of the 2-hydroxyphenyl group is achieved through in situ esterification with ethanesulfonyl chloride in dichloromethane, preventing unwanted side reactions during cyclization. Deprotection occurs spontaneously under acidic hydrolysis conditions in the final step.

Resolution of Enantiomers

While the described methods yield racemic mixtures, optical resolution can be performed via chiral column chromatography or diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid. However, literature reports emphasize that biological activity studies often utilize the racemic form due to synthetic complexity.

Scalability and Industrial Adaptations

Patent data reveal adaptations for large-scale production:

  • Cost Reduction : Substituting dichloromethane with methyl tert-butyl ether (MTBE) in esterification steps lowers environmental impact.

  • Crystallization Purification : Final products are isolated via antisolvent crystallization using ethanol/water mixtures, achieving >95% purity without chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Hydroxyphenyl)-5-(3-Methoxypropyl)-4-(4-Propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinonderivate zu bilden.

    Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrazolderivate zu bilden.

    Substitution: Die Methoxy- und Propoxygruppen können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden häufig für Substitutionsreaktionen verwendet.

Hauptprodukte

    Oxidation: Chinonderivate.

    Reduktion: Dihydropyrazolderivate.

    Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

The compound has shown promising biological activities, particularly in the following areas:

  • Antioxidant Properties : Research indicates that derivatives of dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones exhibit significant antioxidant activities, which are crucial in combating oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Anticancer Potential : Initial investigations have indicated that this compound and its derivatives may possess anticancer properties. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl rings can enhance its efficacy against various cancer cell lines .

Synthetic Methodologies

A variety of synthetic approaches have been developed to create this compound and its analogs:

  • One-Pot Multicomponent Reactions : A notable synthesis method involves the condensation of substituted 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under basic conditions. This method has shown high yields (up to 92%) with a broad scope of substituents .
  • Ring-opening Strategies : Another effective synthetic route utilizes ring-opening strategies to functionalize the core structure, allowing for the introduction of various substituents that can modulate biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Substituent Influence : Variations in the substituents on the phenyl rings significantly impact the potency and selectivity towards specific biological targets. For instance, electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological macromolecules .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Antioxidant Activity : A study conducted on a series of pyrrolo[3,4-c]pyrazole derivatives demonstrated that specific modifications led to enhanced antioxidant capabilities, which were assessed using various in vitro assays .
  • Evaluation of Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of these compounds showed promising results in reducing inflammation markers in cellular models .

Wirkmechanismus

The mechanism of action of 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 3, 4, 5) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3: 2-hydroxyphenyl; 4: 4-propoxyphenyl; 5: 3-methoxypropyl C24H27N3O4* ~437.5* High lipophilicity (propoxy), hydrogen-bonding (hydroxyl), moderate polarity (methoxypropyl).
4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 3: 2-hydroxyphenyl; 4: 4-chlorophenyl; 5: 3-methoxypropyl C21H20ClN3O3 397.85 Electron-withdrawing Cl substituent; reduced lipophilicity vs. target.
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3: 2-hydroxyphenyl; 4: 3,4,5-trimethoxyphenyl; 5: 2-phenylethyl Not reported Not reported Enhanced lipophilicity (trimethoxy, phenylethyl); potential steric hindrance.
4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3: 4-methylphenyl; 4: 3-fluorophenyl; 5: phenyl Not reported Not reported Fluorine’s electronegativity may enhance binding affinity; methyl increases hydrophobicity.

*Estimated based on structural similarity to ; exact data unavailable in provided evidence.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target’s 4-propoxyphenyl group (C3H7O-) increases lipophilicity compared to the electron-withdrawing 4-chlorophenyl group in . This may enhance membrane permeability but reduce aqueous solubility.
  • The 3,4,5-trimethoxyphenyl substituent in further elevates lipophilicity, though steric bulk from the phenylethyl group could limit target engagement.

Fluorine in introduces electronegativity, which may improve binding specificity in enzyme-active sites.

Biologische Aktivität

The compound 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo-pyrazolone class of compounds, which have garnered interest in pharmaceutical research due to their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O3, and it features multiple functional groups that contribute to its biological activity. The presence of hydroxyl, methoxy, and propoxy substituents enhances its solubility and reactivity.

Synthesis

Recent studies have optimized synthetic pathways for obtaining this compound through one-pot multicomponent reactions. For instance, a method involving the condensation of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines has been developed, yielding high purity products with good yields (up to 92%) .

Anticancer Properties

Research indicates that derivatives of dihydropyrrolo-pyrazolones exhibit significant anticancer activity. For example, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain derivatives could effectively reduce tumor growth in xenograft models .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays reveal that 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can scavenge free radicals effectively. The presence of hydroxyl groups is believed to play a crucial role in enhancing its antioxidant capacity .

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Apoptotic Pathways : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : By affecting cytokine production, it can influence inflammatory responses significantly.

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value indicating potent activity against this cell line.
  • Inflammatory Bowel Disease : A model assessing colitis showed reduced inflammation markers and improved histological scores when treated with this compound compared to controls.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis of pyrrolo-pyrazole derivatives typically involves multi-step cyclization and functionalization. Key steps include:

  • Cyclocondensation : Utilize substituted hydrazines and diketones under acidic or basic conditions to form the pyrazole core. For example, highlights cyclization via base-assisted methods to yield dihydropyrrol-2-ones, achieving yields up to 63% .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating intermediates, as noted in .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane or xylene), catalyst load (e.g., triethylamine), and temperature (-20°C to reflux) to enhance regioselectivity and minimize side reactions.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. reports distinct aromatic proton signals at δ 6.6–7.2 ppm for phenyl groups .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1640–1680 cm1^{-1}) as in .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error, as demonstrated for similar compounds in .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm.

Advanced: How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, ’s framework for environmental fate studies can be adapted to model degradation pathways .
  • Molecular Docking : Simulate binding affinities to enzymes (e.g., kinases) using AutoDock Vina. Align results with experimental IC50_{50} values to validate models.

Advanced: What strategies resolve contradictions in reported biological activities, such as varying inhibitory effects across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxypropyl vs. propoxyphenyl) on bioactivity, as seen in ’s metabolite studies .
  • Dose-Response Curves : Use nonlinear regression to calculate EC50_{50} values, ensuring consistency across cell lines (e.g., HEK293 vs. HeLa).

Advanced: How does the substitution pattern influence physicochemical properties and bioactivity?

Methodological Answer:

  • Methoxypropyl Group : Enhances lipophilicity (logP >3), improving membrane permeability but reducing aqueous solubility.
  • Propoxyphenyl Group : Introduces steric bulk, potentially hindering interactions with flat binding pockets (e.g., DNA intercalation).
  • Hydroxyphenyl Group : Facilitates hydrogen bonding with target residues, as shown in ’s pyrazoline derivatives .

Basic: What are key considerations in designing in vitro assays to evaluate biological activity?

Methodological Answer:

  • Cell Viability Controls : Include MTT assays to rule out cytotoxicity at tested concentrations.
  • Enzyme Kinetics : Use Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition (e.g., for oxidoreductases).
  • Positive/Negative Controls : Validate assays with known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.

Advanced: What are potential metabolic pathways and degradation products under physiological conditions?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of the methoxypropyl group to carboxylic acid, as inferred from ’s hydroxylated metabolites .
  • Phase II Metabolism : Glucuronidation of the hydroxyphenyl moiety, detectable via LC-MS/MS.
  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis byproducts (e.g., cleavage of the propoxyphenyl ether).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.